N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S2/c1-22(2,3)15-6-4-13(5-7-15)17-12-29-21(23-17)24-20(26)19-11-14-10-16(25(27)28)8-9-18(14)30-19/h4-12H,1-3H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWSBDJHMRDQMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Thiazole Ring : A five-membered heterocyclic ring that enhances biological activity.
- Nitro Group : Contributes to the compound's reactivity and potential cytotoxic effects.
- Benzothiophene Moiety : Provides additional stability and interaction capabilities with biological targets.
- tert-Butylphenyl Group : Increases lipophilicity, potentially improving bioavailability in biological systems.
The molecular formula is with a molecular weight of approximately 344.38 g/mol.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
These results suggest that the compound could serve as a potential lead in the development of new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may induce cytotoxic effects in cancer cell lines through mechanisms such as:
- Induction of Apoptosis : The compound appears to trigger programmed cell death in cancer cells.
- Inhibition of Cell Proliferation : It has been shown to reduce the growth rate of various cancer cell lines, including breast and lung cancer models.
A notable study reported an IC50 value of against MDA-MB-231 (breast cancer) cells, indicating potent activity compared to standard chemotherapeutic agents.
The proposed mechanism of action for this compound involves:
- Formation of Reactive Intermediates : The nitro group may undergo reduction to generate reactive species that can interact with cellular macromolecules.
- Targeting Specific Enzymes : The thiazole and benzothiophene components may bind to specific enzymes or receptors, modulating their activity and leading to cellular effects.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Evaluation :
- Cytotoxicity Assays :
-
Structure-Activity Relationship (SAR) :
- Research focused on modifying the chemical structure to enhance potency and selectivity. Variants with different substituents were synthesized and tested for improved biological activity .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C22H19N3O3S2
- Molecular Weight : 423.53 g/mol
- CAS Number : 391867-24-6
Its unique structure, featuring a thiazole ring and a benzothiophene moiety, contributes to its biological activity and potential applications in drug development.
Anticancer Activity
Research indicates that derivatives of benzothiophene compounds exhibit anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties, particularly as a selective inhibitor of cyclooxygenase enzymes (COX). In vitro studies suggest that it may exhibit comparable efficacy to established COX inhibitors like Celecoxib, making it a candidate for further development in treating inflammatory diseases .
Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of thiazole derivatives have shown promising results against various pathogens. The presence of the thiazole ring enhances the compound's ability to interact with biological membranes, potentially leading to effective antimicrobial agents .
Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Its ability to form stable films and its charge transport properties are of particular interest for enhancing device performance .
Sensors
Due to its electronic characteristics, N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide can be utilized in sensor technology. Its sensitivity to environmental changes can be harnessed for developing sensors capable of detecting specific chemicals or biological markers .
Case Studies
Comparison with Similar Compounds
Substituent Effects on Bioactivity
Compounds sharing the N-(thiazol-2-yl)carboxamide scaffold exhibit distinct bioactivities depending on substituent modifications:
- 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide : This analogue replaces the benzothiophene with a sulfamoylbenzamide group and features a 4-nitrophenyl substituent on the thiazole. It demonstrated a moderate bioactivity increase (119.09% efficacy, p < 0.05) in plant growth modulation assays, suggesting that sulfonamide groups may enhance agrochemical activity .
- N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide: With a methylphenyl substituent and phenoxybenzamide linkage, this compound showed higher efficacy (129.23%, p < 0.05), indicating that alkylation at the para position of the phenyl group improves activity compared to nitro or sulfonamide groups .
Molecular Properties
The target compound’s higher molecular weight (452.55 vs. 316.29–407.44) reflects its bulkier tert-butylphenyl group, which may reduce solubility but improve lipid bilayer penetration .
Functional Group Comparisons
Benzothiophene vs. Benzamide/Furan Moieties
- Benzothiophene Carboxamide : Present in the target compound and its 5-methylfuran analogue , this group is associated with π-π stacking interactions in protein binding. The nitro group at position 5 may act as a hydrogen-bond acceptor or participate in redox reactions.
- Furan/Phenoxybenzamide: Compounds with furan or phenoxybenzamide groups (e.g., and ) showed variable bioactivity, suggesting that electron-deficient aromatic systems (e.g., nitro-furan) may enhance reactivity but reduce metabolic stability compared to benzothiophene .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
